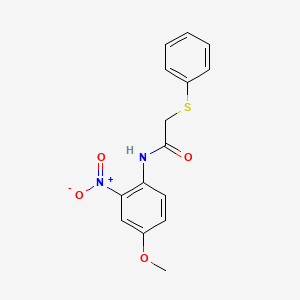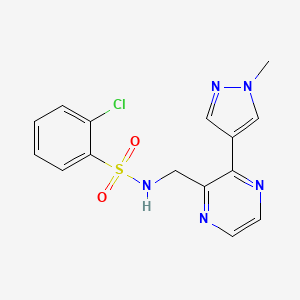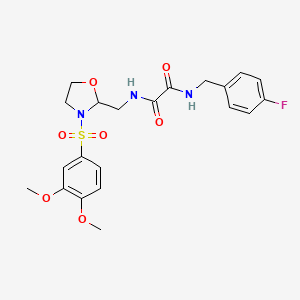
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C21H24FN3O7S and its molecular weight is 481.5. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
1,3‐Oxazolidine‐2‐one derivatives, including compounds with structural similarities to N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide, have been evaluated for their antimicrobial activity. Specifically, certain derivatives displayed significant antimicrobial activity against Gram-positive bacteria, notably Staphylococcus aureus. The mechanism of action was linked to cell membrane damage, as evidenced by intense staining with propidium iodide, indicating cell membrane compromise. These findings suggest potential applications in developing antimicrobial agents (Karaman et al., 2018).
Inhibition of VEGFR-2
Novel sulfonamides carrying the biologically active 3,4-dimethoxyphenyl moiety have shown efficacy as vascular endothelial growth factor receptor (VEGFR)-2 inhibitors. Among the synthesized compounds, specific derivatives demonstrated higher activity than dasatinib, a known VEGFR-2 inhibitor, in inhibiting VEGFR-2. This suggests their potential in cancer therapy, particularly in targeting angiogenesis (Ghorab et al., 2016).
Neuroprotective Activities
The antioxidant and neuroprotective effects of certain plant extracts, which could be structurally related to the compound of interest, have been investigated against oxidative stress-induced neurotoxicity. These studies revealed significant antioxidant activity and potential neuroprotective effects, including the upregulation of neuronal markers and reduction in lactate dehydrogenase leakage and intracellular reactive oxygen species production. Such findings underscore the potential of these compounds in neuroprotective strategies (Ghaffari et al., 2014).
Antibacterial Activity Against Rice Bacterial Leaf Blight
Sulfone derivatives containing oxadiazole moieties, structurally related to the compound , have demonstrated good antibacterial activities against rice bacterial leaf blight. Notably, specific derivatives outperformed commercial agents, suggesting their utility in agricultural applications to combat plant diseases (Shi et al., 2015).
Propiedades
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O7S/c1-30-17-8-7-16(11-18(17)31-2)33(28,29)25-9-10-32-19(25)13-24-21(27)20(26)23-12-14-3-5-15(22)6-4-14/h3-8,11,19H,9-10,12-13H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHFCNZKMUIUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2857534.png)
![3-{[(3,4-Dimethoxyphenoxy)acetyl]amino} isonicotinic acid](/img/structure/B2857535.png)
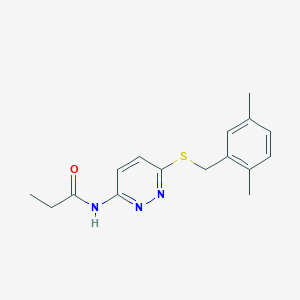
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2857537.png)


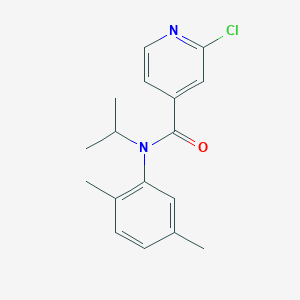
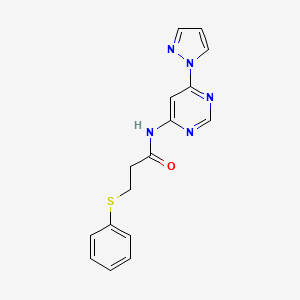
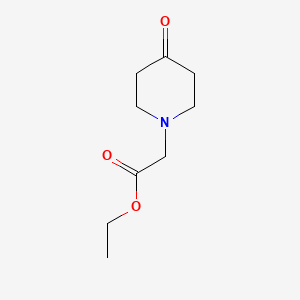
![(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2857550.png)
